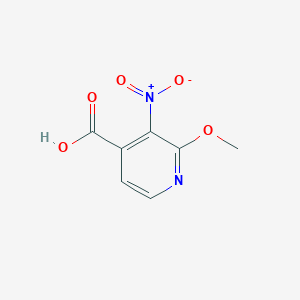

2-Methoxy-3-nitroisonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

2-methoxy-3-nitropyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)4(7(10)11)2-3-8-6/h2-3H,1H3,(H,10,11) |

InChI Key |

AEZRUJMNYJGTOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methoxy 3 Nitroisonicotinic Acid

Retrosynthetic Analysis of 2-Methoxy-3-nitroisonicotinic Acid

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.orgicj-e.org For this compound, several logical disconnections can be envisioned, primarily focusing on the sequential introduction of the three substituents—the methoxy (B1213986), nitro, and carboxylic acid groups—onto the pyridine (B92270) ring.

A primary retrosynthetic strategy involves disconnecting the carboxylic acid group at the C4 position, leading to a 2-methoxy-3-nitropyridine (B1295690) intermediate. This transformation, in the forward sense, would typically be achieved through the oxidation of a C4-alkyl group, such as a methyl group. wikipedia.orgresearchgate.net Further disconnection of the nitro group at the C3 position would suggest a nitration reaction of a 2-methoxypyridine (B126380) precursor. ontosight.aiyoutube.comresearchgate.net Finally, disconnection of the methoxy group at the C2 position points towards a nucleophilic substitution reaction on a 2-halopyridine or the O-methylation of a 2-hydroxypyridine (B17775). tsijournals.comtandfonline.com

Classical Synthetic Routes to this compound

Classical synthetic methods provide a robust foundation for the preparation of functionalized pyridines. These routes often rely on well-established, multi-step sequences starting from simple pyridine precursors.

Nitration of Isonicotinic Acid Precursors

Direct nitration of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring, which is further deactivated by protonation under strongly acidic nitrating conditions. researchgate.netrsc.org The nitration of pyridine itself often results in low yields of 3-nitropyridine. researchgate.net However, the presence of activating groups can influence the regioselectivity and efficiency of the reaction.

In the context of synthesizing this compound, a potential route could involve the nitration of a 2-methoxy-4-substituted pyridine precursor. The methoxy group at the C2 position is an activating, ortho-, para-directing group, which would favor the introduction of the nitro group at the C3 or C5 position. ontosight.ai Subsequent oxidation of the C4 substituent would then yield the desired product.

Recent advancements have introduced milder and more regioselective nitration methods. For instance, a dearomatization-rearomatization strategy using tert-butyl nitrate (B79036) (TBN) has been developed for the meta-nitration of pyridines, offering a potential alternative to classical nitrating agents. acs.org Another approach involves the reaction of pyridines with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which can then rearrange to 3-nitropyridine. researchgate.netrsc.org

| Nitration Method | Reagents | Key Features | Potential Application |

| Classical Nitration | HNO₃/H₂SO₄ | Harsh conditions, often low yields for pyridines. researchgate.net | Nitration of a pre-functionalized pyridine ring. |

| Dearomatization-Rearomatization | tert-Butyl Nitrate (TBN) | Mild, regioselective meta-nitration. acs.org | Introduction of the nitro group at the C3 position. |

| Dinitrogen Pentoxide Method | N₂O₅, then SO₂/HSO₃⁻ | Forms an N-nitropyridinium intermediate, leads to 3-nitration. researchgate.netrsc.org | Regioselective nitration of the pyridine core. |

Alkylation Reactions in the Synthesis of Methoxy-Substituted Pyridines

The introduction of the methoxy group is a key step in the synthesis of the target molecule. A common and effective method is the O-methylation of a corresponding hydroxypyridine precursor. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. nih.govwikipedia.org While N-methylation can be a competing reaction, chemoselective O-methylation can often be achieved under specific conditions. tandfonline.com Reagents such as diazomethane (B1218177) in the presence of tert-butanol (B103910) have been shown to be effective for the O-methylation of 3-hydroxypyridines. tandfonline.com Other methods include the use of methyl iodide with a base like potassium carbonate or sodium methoxide (B1231860). tandfonline.com

The Williamson ether synthesis, a classical method for forming ethers, can also be applied. This would involve the reaction of a 2-halopyridine with sodium methoxide. For instance, 2-amino-3-nitro-6-chloropyridine can be methoxylated using sodium methoxide in methanol (B129727). google.com

| Alkylation Method | Reagents | Key Features |

| O-methylation of Hydroxypyridine | Diazomethane/tert-butanol or Methyl iodide/Base | Can be highly selective for O-alkylation over N-alkylation. tandfonline.com |

| Williamson Ether Synthesis | Sodium methoxide/2-Halopyridine | A reliable method for introducing alkoxy groups. google.com |

Multi-Step Conversions from Readily Available Pyridine Scaffolds

A practical approach to this compound would likely involve a multi-step synthesis starting from a simple, commercially available pyridine derivative. A plausible route could begin with 4-picoline (4-methylpyridine).

Oxidation of 4-picoline: The methyl group of 4-picoline can be oxidized to a carboxylic acid to form isonicotinic acid. This can be achieved through various methods, including ammoxidation followed by hydrolysis or oxidation with nitric acid. wikipedia.orgresearchgate.netchempanda.com Vapor-phase oxidation over V-Ti-O catalysts is an efficient industrial method. researchgate.net

Functionalization of the Pyridine Ring: Starting with isonicotinic acid or its ester, the subsequent introduction of the nitro and methoxy groups would be necessary. The order of these steps is crucial. Nitration of an isonicotinic acid derivative would be challenging due to the deactivating nature of the carboxyl group.

Alternative Starting Materials: A more strategic approach might start with a precursor that already contains some of the required functionality. For example, starting with a 2-chloro or 2-hydroxypyridine derivative would facilitate the introduction of the methoxy group early in the synthesis. For instance, 2,6-dichloropyridine (B45657) can be nitrated to give 2,6-dichloro-3-nitropyridine. google.com This intermediate could then potentially undergo selective functionalization at the C2 and C6 positions.

Modern and Advanced Synthetic Approaches

Modern synthetic chemistry offers powerful tools for the efficient and selective functionalization of heterocyclic compounds, which could be applied to the synthesis of this compound.

Catalytic Methods for Functionalization and Cyclization

Transition-metal-catalyzed cross-coupling reactions and C-H functionalization have revolutionized the synthesis of substituted pyridines. beilstein-journals.orgthieme-connect.comrsc.org These methods offer direct and often more efficient routes compared to classical multi-step syntheses.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are widely used to form carbon-carbon bonds. libretexts.orgacs.org While typically used for C-C bond formation, variations can be employed to introduce other functionalities. For instance, palladium catalysts can be used for the C-H arylation of pyridines, with regioselectivity often influenced by the electronic properties of the substituents and the choice of ligands. nih.gov The coupling of dihalogenated pyridines can also be controlled to achieve selective substitution at specific positions. nsf.gov Palladium-catalyzed reactions of pyridine N-oxides with alkyl bromides have also been reported. acs.org

C-H Functionalization: The direct functionalization of C-H bonds is an atom-economical and increasingly powerful strategy. beilstein-journals.orgthieme-connect.com Catalytic systems involving transition metals like rhodium, iridium, and rare-earth metals can achieve regioselective alkylation, arylation, and borylation of the pyridine ring. beilstein-journals.orgrsc.org For example, ortho-C-H alkylation of pyridines can be achieved using heterobimetallic catalysts. beilstein-journals.org While C2-selectivity is common, recent developments have enabled selective functionalization at the C3 and C4 positions. thieme-connect.com

De Novo Synthesis: Modern strategies also include the construction of the pyridine ring itself from acyclic precursors. Iron-catalyzed relay C-H functionalization, for example, allows for the de novo synthesis of a wide variety of pyridines from readily available oximes and alkenes. acs.org One-pot syntheses reminiscent of the Guareschi-Thorpe condensation can also be used to construct substituted 2-amino isonicotinic acids. acs.org

| Modern Method | Catalyst/Reagents | Key Features | Potential Application |

| Palladium-Catalyzed Cross-Coupling | Pd catalysts, organoboron reagents | Highly versatile for C-C and C-heteroatom bond formation. libretexts.orgacs.org | Building the carbon skeleton or introducing substituents. |

| C-H Functionalization | Rh, Ir, or other transition metal catalysts | Direct and atom-economical functionalization of the pyridine ring. beilstein-journals.orgthieme-connect.com | Selective introduction of functional groups without pre-activation. |

| De Novo Pyridine Synthesis | Iron catalysts, acyclic precursors | Construction of the substituted pyridine ring in one pot. acs.org | A convergent approach to complex pyridine derivatives. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. The synthesis of a complex molecule like this compound offers several opportunities to incorporate these principles.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic pathways that generate minimal waste is a primary goal. This involves choosing reactions with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions are preferable to substitution reactions that generate stoichiometric byproducts.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net The use of traditional nitrating agents like fuming nitric and sulfuric acids poses significant hazards. Greener alternatives, such as using solid-supported catalysts or milder nitrating agents, are being explored for similar compounds. researchgate.net

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Aqueous-based syntheses or the use of recyclable ionic liquids or deep eutectic solvents (DESs) can significantly reduce the environmental footprint compared to volatile organic compounds (VOCs). rsc.orgrasayanjournal.co.in

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled and reused. For the carboxylation step, developing a catalytic method using CO2 as the C1 source would be a significant green advancement over classical methods. chemistryviews.org

A hypothetical comparison between a traditional and a greener synthetic approach for a key intermediate is outlined below.

| Metric | Traditional Route (e.g., Nitration with H₂SO₄/HNO₃) | Greener Alternative (e.g., Catalytic Nitration) |

| Reagents | Concentrated sulfuric and nitric acids (corrosive, hazardous) | Solid acid catalyst, milder nitrating agent (e.g., N₂O₅) |

| Solvents | Often requires chlorinated solvents for workup | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.in |

| Atom Economy | Lower, due to stoichiometric use of acid promoters | Potentially higher, especially with catalytic systems |

| Waste Generation | Significant acidic waste, requiring neutralization | Reduced waste, catalyst may be recyclable |

| Energy Use | Often requires low temperatures for safety, followed by heating | May operate at ambient or slightly elevated temperatures |

| Safety | High risk of thermal runaway and hazardous byproducts | Inherently safer processes, reduced risk beilstein-journals.org |

This table presents a hypothetical comparison based on general principles of green chemistry applied to nitration reactions.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of this compound, particularly for the hazardous nitration step. youtube.com

Advantages of Flow Chemistry for Nitration:

Enhanced Safety: Nitration reactions are typically highly exothermic. The small volume of a flow reactor and its high surface-area-to-volume ratio allow for superior heat dissipation, drastically reducing the risk of thermal runaway and explosions that can occur in large-scale batch reactors. beilstein-journals.orgresearchgate.net

Improved Mixing and Mass Transfer: The efficient mixing in microreactors can lead to faster reaction rates and higher selectivity, minimizing the formation of unwanted isomers or byproducts. beilstein-journals.org

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often safer and more straightforward than scaling up batch reactors. youtube.com

Access to Hazardous Intermediates: Flow chemistry allows for the in-situ generation and immediate consumption of unstable or hazardous intermediates, avoiding their isolation and storage. nih.gov

A potential flow synthesis could involve pumping a solution of a 2-methoxypyridine precursor and a nitrating mixture through separate inlets into a T-mixer. The combined stream would then pass through a heated or cooled capillary reactor to achieve the desired reaction time before being quenched or passed directly into the next reaction or a purification module. researchgate.netyoutube.com Recent studies on the continuous flow nitration of similar aromatic compounds have demonstrated high yields and throughput, highlighting the industrial viability of this approach. researchgate.netnih.gov For example, a continuous-flow process for the nitration of o-xylene (B151617) achieved a product yield of 94.1% with a throughput of 800 g/h, significantly reducing hazardous phenolic impurities compared to the batch process. nih.gov

Optimization of Reaction Conditions and Yields in Scalable Syntheses

The optimization of reaction conditions is critical for developing a robust, high-yielding, and cost-effective synthesis suitable for scale-up. For a multi-step synthesis of this compound, each step would require careful optimization.

Consider a plausible synthetic step: the nitration of a 2-methoxy-isonicotinic acid precursor. Key parameters to optimize would include:

Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, dinitrogen pentoxide) and any activating acids (e.g., sulfuric acid, oleum) would be crucial.

Temperature: Precise temperature control is vital for selectivity and safety.

Reaction Time (or Flow Rate/Residence Time in Flow Chemistry): This needs to be optimized to ensure complete conversion without product degradation.

Solvent: The choice of solvent can affect solubility, reactivity, and the ease of product isolation.

Catalyst: If a catalytic approach is used, screening different catalysts and optimizing catalyst loading would be necessary.

The following interactive table illustrates how different parameters could be varied during the optimization of a hypothetical nitration step.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome (Hypothetical) |

| Temperature | 0 °C | 25 °C | 50 °C | Higher temperatures may decrease selectivity and increase byproduct formation. |

| Nitrating Agent | HNO₃/H₂SO₄ | Fuming HNO₃ | N₂O₅ | Fuming nitric acid might be more reactive but also more hazardous. |

| Reaction Time | 1 hour | 4 hours | 12 hours | Longer times may lead to decomposition or dinitration. |

| Catalyst | None | Zeolite H-BEA | Amberlyst-15 | Solid acid catalysts could improve safety and simplify workup. |

| Yield (%) | 65% | 85% | 70% | Condition B provides the optimal balance for yield. |

This table is a hypothetical representation of an optimization study for a nitration reaction.

Optimization often involves a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to efficiently map the reaction landscape and identify the optimal conditions for yield and purity. beilstein-journals.orgbeilstein-archives.orgnih.gov

Stereoselective Synthesis Considerations (If applicable to chiral derivatives)

The parent compound, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis is not directly applicable to its preparation.

However, this section becomes relevant when considering the synthesis of chiral derivatives of this compound. Chirality could be introduced through several strategies:

Use of Chiral Starting Materials: The synthesis could begin with a chiral, enantiopure precursor.

Asymmetric Catalysis: A key step in the synthesis could be performed using a chiral catalyst to induce enantioselectivity. For example, an asymmetric hydrogenation or an enantioselective addition to the pyridine ring of a precursor could establish a stereocenter. researchgate.netrsc.orgnih.gov Recent advances have shown that copper-catalyzed asymmetric alkylation of alkenyl pyridines can produce a wide range of chiral pyridines with excellent enantioselectivity. researchgate.netnih.gov

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

Resolution: A racemic mixture of a chiral derivative could be synthesized and then separated into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

The development of catalytic and stereoselective methods for the dearomatization of pyridines is an active area of research, providing pathways to chiral piperidines and other saturated nitrogen heterocycles from readily available pyridine starting materials. mdpi.comacs.org These methodologies could be adapted to create chiral derivatives of the target molecule for applications where specific stereoisomers are required.

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 3 Nitroisonicotinic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, rendering it less susceptible to electrophilic aromatic substitution (EAS). aklectures.comyoutube.com The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, and under the acidic conditions often required for EAS, the nitrogen is protonated, further deactivating the ring. rsc.org When substitution does occur, it typically directs the incoming electrophile to the 3- and 5-positions. aklectures.comyoutube.com

In the case of 2-methoxy-3-nitroisonicotinic acid, the pyridine ring is substituted with an electron-donating methoxy (B1213986) group (-OCH₃), and two electron-withdrawing groups: a nitro group (-NO₂) and a carboxylic acid group (-COOH). The methoxy group is an activating ortho-, para-director, while the nitro and carboxylic acid groups are deactivating meta-directors.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C-5 and C-6. The directing effects of the substituents are as follows:

The 2-methoxy group would direct an incoming electrophile to the para-position (C-5).

The 3-nitro group would direct to the meta-position (C-5).

The 4-carboxylic acid group would direct to the meta-positions (C-2 and C-6).

Nucleophilic Aromatic Substitution Reactions at the Methoxy Group and Pyridine Core

Pyridine and its derivatives are generally activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, due to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comyoutube.com The presence of electron-withdrawing groups, such as the nitro group, further enhances the ring's susceptibility to nucleophilic attack. wikipedia.org

In this compound, the 2-methoxy group is a potential leaving group for SNAr. The strong electron-withdrawing nitro group at the 3-position and the carboxylic acid at the 4-position significantly activate the C-2 position towards nucleophilic attack. Therefore, treatment with a suitable nucleophile, such as an amine or an alkoxide, is expected to lead to the displacement of the methoxy group. ntu.edu.sg Studies on the reaction of 3-nitropyridines with nucleophiles have demonstrated the ability of the nitro group to activate the ring for substitution. rsc.orgntnu.norsc.orgnih.gov

Reduction Reactions of the Nitro Group to Amine Functionality

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. acs.orgnih.gov This can be achieved through various methods, including catalytic hydrogenation and chemoselective reduction.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. commonorganicchemistry.com This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. nih.govyoutube.com The reaction proceeds through the transfer of hydrogen atoms from the catalyst surface to the nitro group, leading to the formation of the corresponding amine. The general mechanism involves the stepwise reduction of the nitro group, first to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the amine. nih.gov For this compound, catalytic hydrogenation would be expected to yield 3-amino-2-methoxyisonicotinic acid. It's important to note that under harsh hydrogenation conditions, other functional groups could also be reduced.

Recent advancements in catalysis have introduced more specialized systems, such as ruthenium-based catalysts, which can efficiently reduce nitroarenes under aqueous conditions. nih.gov Furthermore, the addition of vanadium compounds to catalytic hydrogenation reactions has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products. google.com

Chemoselective Reduction Strategies

In a molecule with multiple reducible functional groups, such as this compound (which contains a nitro group and a carboxylic acid), chemoselective reduction of the nitro group is often desired. Several reagents and methods have been developed for this purpose. organic-chemistry.org

One common approach is the use of metal-based reagents in acidic or neutral media, such as iron powder in acetic acid, zinc dust in the presence of ammonium (B1175870) chloride, or tin(II) chloride. wikipedia.orgyoutube.com These methods are generally mild and can selectively reduce the nitro group without affecting the carboxylic acid. Another strategy involves the use of hydrazine (B178648) in the presence of a catalyst like zinc or magnesium powder, which has been shown to be effective for the selective reduction of nitro groups in aromatic compounds containing other reducible substituents. More modern methods include the use of trichlorosilane (B8805176) in the presence of a base, which offers high chemoselectivity. google.com Enzymatic reductions, for instance using 3-nitrophenol (B1666305) nitroreductase, also offer high chemoselectivity for the reduction of nitroaromatics to hydroxylamines. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound can undergo a variety of transformations, most notably esterification and amidation.

Esterification and Amidation Reactions

Esterification: The conversion of isonicotinic acid and its derivatives to esters is a well-established process. researchgate.netresearchgate.netgoogle.comdrugfuture.com A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. researchgate.net For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would be expected to yield methyl 2-methoxy-3-nitroisonicotinate. Alternatively, the carboxylic acid can be converted to its more reactive acid chloride by treatment with thionyl chloride, which can then be reacted with an alcohol to form the ester. nih.gov

Amidation: The formation of amides from isonicotinic acid can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an active ester, followed by reaction with an amine. wikipedia.orgnih.govnih.govgoogle.com For instance, treatment of this compound with thionyl chloride would generate the corresponding acid chloride, which would readily react with ammonia (B1221849) or a primary or secondary amine to produce the corresponding amide.

Decarboxylation Pathways

The decarboxylation of pyridinecarboxylic acids is a reaction of significant interest, and the presence of substituents on the pyridine ring can profoundly influence the reaction rate and mechanism. For pyridinecarboxylic acids, the loss of carbon dioxide is often facilitated by electron-withdrawing groups and the position of the nitrogen atom relative to the carboxyl group. cdnsciencepub.comyoutube.com

While specific studies on the decarboxylation of this compound are not extensively documented, the reactivity of structurally similar compounds, such as 2-nitro-3-pyridinecarboxylic acid, provides valuable insights. Research on the thermal decomposition of 2-substituted-3-pyridinecarboxylic acids in 3-nitrotoluene (B166867) has shown that electron-withdrawing groups at the 2-position significantly increase the rate of decarboxylation. mdma.ch For instance, 2-nitro-3-pyridinecarboxylic acid undergoes decarboxylation at a measurable rate at temperatures between 211 and 221°C. mdma.ch This suggests that this compound would also be susceptible to decarboxylation under thermal conditions, likely proceeding through a mechanism influenced by the electronic effects of both the nitro and methoxy substituents.

The mechanism of decarboxylation for picolinic acids (pyridine-2-carboxylic acids) and their derivatives is often proposed to proceed through a zwitterionic intermediate, as described by the Hammick mechanism. cdnsciencepub.com However, for 3- and 4-pyridinecarboxylic acids, the direct loss of CO2 is less favorable. The presence of a nitro group, as in 3-nitropicolinic acid, can dramatically increase the rate of decarboxylation. cdnsciencepub.com In the case of this compound (a 4-carboxylic acid), the electron-withdrawing nitro group at the 3-position would facilitate the cleavage of the C-C bond between the pyridine ring and the carboxyl group.

A proposed pathway for the decarboxylation of this compound would involve the formation of a resonance-stabilized intermediate upon departure of carbon dioxide. The stability of this intermediate is crucial for the reaction to proceed.

Table 1: Kinetic Data for the Decarboxylation of 2-Nitro-3-pyridinecarboxylic Acid in 3-Nitrotoluene mdma.ch

| Temperature (°C) | Rate Constant (k x 10^4 sec^-1) |

| 211 | 1.2 |

| 216 | 2.0 |

| 221 | 3.8 |

This data is for the analogous compound 2-nitro-3-pyridinecarboxylic acid and serves as an estimate for the reactivity of this compound.

Rearrangement Reactions Involving the Methoxy and Nitro Substituents

The arrangement of the methoxy and nitro groups on the pyridine ring of this compound opens up the possibility for intramolecular rearrangement reactions. One such notable transformation is the Smiles rearrangement. While direct evidence for this rearrangement in this compound is scarce, the reactivity of related 2-methoxy-3-nitropyridine (B1295690) derivatives suggests its potential.

In a related context, studies on 2-methoxy-3-nitropyridine have shown that the methoxy group can be displaced by nucleophiles. cdnsciencepub.com Furthermore, the nitro group itself can be subject to migration in certain nitropyridine systems under specific reaction conditions, particularly in the presence of strong bases and in polar aprotic solvents. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nitro-group migration. clockss.org

The reactivity of the methoxy group in 2-methoxy-3-nitropyridine has been compared to that in 4-methoxy-3-nitropyridine, with studies looking at rearrangement to the corresponding N-methylpyridone, reactions with amines, and hydrolysis. cdnsciencepub.com These studies indicate that the electronic environment of the pyridine ring, influenced by the position of the nitro group, plays a significant role in the reactivity of the methoxy substituent.

Metal-Catalyzed Coupling Reactions with this compound

The halogenated analogs of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used in organic synthesis. wikipedia.orglibretexts.org For substrates like 2-chloro-3-nitroisonicotinic acid (a plausible synthetic precursor), the chlorine atom can be readily displaced in Suzuki-Miyaura couplings.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Research on the coupling of 2-benzyloxy-4-chloro-3-nitropyridine with 3-pyridyl boronic acids has demonstrated the feasibility of such reactions on similarly substituted pyridine rings. nih.gov This suggests that the chloro-analogue of this compound would be a suitable substrate for Suzuki-Miyaura reactions to introduce a variety of aryl or heteroaryl groups at the 2-position. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction, which couples an unsaturated halide with an alkene, is another important palladium-catalyzed transformation. wikipedia.orgorganic-chemistry.org The reaction of a halogenated derivative of this compound with various alkenes could provide access to a range of vinyl-substituted pyridines. The success of the Heck reaction with N-heteroaryl halides can be challenging due to coordination of the heteroatom to the palladium catalyst, but the use of sterically bulky ligands can overcome this issue. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Related Heteroaryl Halide nih.gov

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-chloroindazole | 5-indole boronic acid | Pd2(dba)3 / SPhos | K3PO4 | dioxane/H2O | 100 | 80 |

This table illustrates typical conditions for a Suzuki-Miyaura reaction with a related N-heterocyclic halide and is indicative of the conditions that might be applied to a halogenated derivative of this compound.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-catalyzed processes. Copper catalysts have been employed in a variety of transformations involving nitro-substituted heterocycles. For instance, copper-catalyzed decarboxylative coupling reactions are known, though often applied to the formation of biaryls. nih.gov

More specifically, copper-catalyzed asymmetric dearomative [3+2] cycloaddition reactions of nitroheteroarenes, such as 3-nitroindoles and 2-nitrobenzofurans, with azomethines have been developed. nih.gov These reactions demonstrate the ability of copper catalysts to activate nitro-substituted aromatic systems towards complex bond-forming cascades. While not a direct coupling of the carboxylic acid itself, these examples highlight the potential for copper catalysis to engage the nitro-activated pyridine ring of this compound in various transformations.

Mechanistic Studies of Key Reactions: Kinetic and Thermodynamic Analyses

Detailed mechanistic studies, including kinetic and thermodynamic analyses, for the reactions of this compound itself are not widely available. However, insights can be drawn from studies on analogous systems.

The kinetics of the decarboxylation of 2-nitro-3-pyridinecarboxylic acid have been investigated, providing activation parameters that shed light on the transition state of the reaction. mdma.ch The observed rate enhancement by the 2-nitro group points to its role in stabilizing the negative charge that develops on the pyridine ring during the C-C bond cleavage.

For palladium-catalyzed cross-coupling reactions, mechanistic investigations have focused on the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org The electronic nature of the pyridine ring in this compound, being electron-deficient due to the nitro group and the ring nitrogen, would influence the rate of oxidative addition of a palladium(0) species to a halogenated precursor. The presence of the methoxy group and the nitro group in proximity to the reaction center could also have steric and electronic effects on the rates of transmetalation and reductive elimination.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction mechanisms, determining reaction energetics, and predicting selectivity. Such studies on related Suzuki-Miyaura reactions have helped to understand the role of ligands and the nature of the catalytically active species.

Derivatization Strategies and Analogue Synthesis

Design Principles for New 2-Methoxy-3-nitroisonicotinic Acid Derivatives

Another key design principle is the concept of isosteric and bioisosteric replacement. prismbiolab.comdrughunter.com This involves substituting specific functional groups with others that have similar spatial or electronic characteristics to enhance desired properties while minimizing potential liabilities. For example, the nitro group, which can sometimes be associated with metabolic instability, might be replaced with other electron-withdrawing groups. Similarly, the carboxylic acid can be replaced with other acidic moieties or neutral groups capable of similar interactions. drughunter.comhyphadiscovery.com

Synthesis of Esters and Amides for Pharmacophore Exploration and Synthetic Utility

The carboxylic acid group of this compound is a prime target for derivatization. Esterification and amidation are fundamental transformations that not only explore the chemical space but also provide valuable intermediates for further synthesis.

Ester Synthesis: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive species like an acyl chloride or using a coupling agent. A general method for synthesizing esters from carboxylic acids involves the use of a coupling agent like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) in the presence of an alcohol. nih.gov

Amide Synthesis: Amide derivatives are readily prepared by activating the carboxylic acid, for instance with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of a primary or secondary amine. chemrxiv.org Another common method involves converting the carboxylic acid to its corresponding acyl chloride, which then reacts readily with an amine. The synthesis of N-trifluoromethyl amides from carboxylic acids has also been reported, offering a route to introduce this unique functional group. nih.gov

These straightforward derivatizations allow for the introduction of a wide variety of alkyl, aryl, and functionalized groups, systematically modifying the steric bulk, lipophilicity, and hydrogen bonding potential of this part of the molecule. nih.gov

Table 1: Examples of Ester and Amide Synthesis Starting from Isonicotinic Acid Derivatives This table is illustrative and provides examples of general synthetic approaches.

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Isonicotinic Acid | Alcohol, Acid Catalyst | Ester | nih.gov |

| Isonicotinic Acid | SOCl₂, Amine | Amide | researchgate.net |

| Isonicotinic Acid | TFFH, TEA, Hydrazine (B178648) | Hydrazide | nih.gov |

| Isonicotinic Acid Derivative | Alkyl Isothiocyanate, AgF | N-Trifluoromethyl Amide | nih.gov |

Preparation of Halogenated and Pseudo-Halogenated Analogues

Introducing halogens (F, Cl, Br, I) or pseudo-halogens (e.g., CN, N₃) onto the pyridine (B92270) ring can significantly alter the electronic properties and reactivity of the this compound scaffold. Halogenation of pyridine rings can be challenging due to the ring's electron-deficient nature, which is further amplified by the nitro group.

Direct electrophilic halogenation would likely occur at the positions most activated by the methoxy (B1213986) group and least deactivated by the nitro and carboxyl groups. However, achieving regioselectivity can be difficult. Alternative strategies, such as Sandmeyer-type reactions starting from an amino-substituted precursor, could provide a more controlled route to specific halogenated isomers.

For instance, the synthesis of 2-chloro-6-methoxy-3-nitropyridine (B41990) has been achieved through the nitration of 2-chloro-6-methoxypyridine. google.com While not the exact target compound, this demonstrates a viable route for introducing a nitro group onto a pre-halogenated and methoxylated pyridine ring. The introduction of fluorine can also be used to modulate pKa and metabolic stability. cambridgemedchemconsulting.com

Table 2: Potential Halogenation Strategies for Substituted Pyridines This table outlines general strategies that could be adapted for this compound.

| Strategy | Reagents | Potential Outcome | Reference |

|---|---|---|---|

| Electrophilic Halogenation | X₂ (e.g., Br₂), Lewis Acid | Halogenation on activated ring positions | mdpi.com |

| Sandmeyer Reaction | NaNO₂, HX, CuX from an amino precursor | Regiospecific halogen introduction | N/A |

| Nucleophilic Aromatic Substitution | Halogenating agent on a pre-functionalized ring | Substitution of a leaving group with a halogen | google.com |

Construction of Fused Ring Systems Incorporating the Isonicotinic Acid Core

Building fused ring systems onto the this compound core represents a significant step up in molecular complexity. Such modifications can lead to rigid, well-defined three-dimensional structures. Strategies for forming fused rings often involve intramolecular cyclization reactions.

One approach could involve functionalizing the substituent at the 2- or 3-position to include a chain that can cyclize onto the pyridine ring or an adjacent position. For example, a Pictet-Spengler or Bischler-Napieralski type reaction could be adapted if an appropriate side chain is introduced.

Another strategy involves the synthesis of tricyclic hydrazide derivatives, as has been demonstrated with other isonicotinic acid derivatives. nih.gov The synthesis of quinoline (B57606) derivatives, which are fused systems, often starts from aniline (B41778) precursors and involves cyclization steps. atlantis-press.com The general principles of synthesizing fused ring systems often rely on key cyclization reactions. core.ac.ukcore.ac.uk

Table 3: Examples of Fused Ring Systems Derived from Pyridine or Aniline Precursors This table presents examples of reactions leading to fused heterocyclic systems.

| Precursor Type | Reaction Type | Fused System | Reference |

|---|---|---|---|

| Substituted Aniline | Cyclization with β-ketoester | Quinoline | atlantis-press.com |

| Isonicotinic Acid Hydrazide | Reaction with a cyclic ketone | Fused Tricyclic Hydrazide | nih.gov |

| Dihydropyrimidine-2-thiones | Condensation and cyclization | Thiazolo[3,2-a]pyrimidines | mdpi.com |

Synthesis of Bioisosteric Analogues of the Nitro and Carboxylic Acid Groups

Bioisosteric replacement is a powerful strategy to modify molecular properties while retaining key interactions. prismbiolab.comdrughunter.com For this compound, both the nitro and carboxylic acid groups are prime candidates for such replacement.

Nitro Group Bioisosteres: The strongly electron-withdrawing nitro group can be replaced by other groups such as a cyano (-CN), a trifluoromethyl (-CF₃), or a sulfonyl group (-SO₂R). The synthesis of these analogues would require specific synthetic routes, often starting from a different precursor where the bioisosteric group is introduced early in the synthesis. For example, a cyano group can often be introduced via a Sandmeyer reaction from an amino group or by nucleophilic substitution of a halide.

Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently replaced in medicinal chemistry to improve physicochemical properties. drughunter.comhyphadiscovery.com Common acidic bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids. drughunter.comhyphadiscovery.com Neutral bioisosteres that can participate in similar hydrogen bonding patterns, such as certain oxadiazoles (B1248032) or isoxazoles, are also considered. hyphadiscovery.com The synthesis of these analogues typically involves multi-step sequences starting from the corresponding ester or amide of this compound.

Table 4: Common Bioisosteric Replacements

| Functional Group | Classical Bioisosteres | Non-Classical Bioisosteres | Reference |

|---|---|---|---|

| Carboxylic Acid | Tetrazole, Acyl Sulfonamide | Hydroxamic Acid, Isoxazolol | drughunter.com, hyphadiscovery.com |

| Nitro Group | Cyano, Trifluoromethyl | Sulfonyl | cambridgemedchemconsulting.com |

| Pyridine Ring | 3-azabicyclo[3.1.1]heptane | chemrxiv.org |

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

To conduct thorough structure-activity relationship (SAR) studies, a diverse range of substituents can be introduced at various positions of the this compound molecule. researchgate.net Beyond the modifications already discussed, this includes varying the alkyl group of the methoxy ether or introducing substituents at the C-5 and C-6 positions of the pyridine ring.

The introduction of substituents at the C-5 or C-6 position would likely require a de novo synthesis of the pyridine ring, for instance, through a Hantzsch-type pyridine synthesis or other condensation reactions, starting with appropriately substituted building blocks. The methoxy group itself can be varied by starting with the corresponding 2-hydroxy-3-nitroisonicotinic acid and performing an O-alkylation with different alkyl halides.

The synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2-amino-6-chloro-3-nitropyridine (B151482) via methoxylation demonstrates a method for introducing the methoxy group onto a pre-functionalized pyridine ring. google.com This intermediate could potentially be further modified. The synthesis of deuterated 2-methoxy-3-alkylpyrazines also provides insights into methodologies for creating isotopically labeled analogues. researchgate.netmcmaster.ca

Applications of 2 Methoxy 3 Nitroisonicotinic Acid As a Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Compounds

The pyridine (B92270) core is a fundamental structural motif in a vast array of complex heterocyclic compounds, many of which exhibit significant biological activity. The substituents on 2-Methoxy-3-nitroisonicotinic acid could, in principle, serve as handles for further chemical modifications to construct fused heterocyclic systems. For instance, the nitro group could be reduced to an amine, which could then participate in cyclization reactions with the adjacent carboxylic acid or other introduced functionalities. However, no specific examples of such transformations using this compound as the starting material have been documented in the reviewed literature.

Role as an Intermediate in Natural Product Synthesis

Substituted pyridines are integral components of numerous natural products. The unique substitution pattern of this compound could potentially make it a valuable intermediate in the total synthesis of such molecules. The strategic manipulation of its functional groups could allow for the introduction of key structural features found in complex natural products. Nevertheless, a comprehensive search of the literature did not reveal any published synthetic routes to natural products that employ this compound as an intermediate.

Precursor for Advanced Organic Materials Synthesis (e.g., ligands, polymers, dyes)

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The functional groups on this compound could be modified to create novel ligands with tailored electronic and steric properties for applications in catalysis or as building blocks for metal-organic frameworks (MOFs). Similarly, its structure could be incorporated into polymers or dye molecules to impart specific photophysical or material properties. At present, there is no available research demonstrating the use of this compound for the synthesis of such advanced organic materials.

Application in Multi-Component Reactions (MCRs)

Multi-component reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The carboxylic acid functionality of this compound makes it a potential candidate for participation in well-known MCRs such as the Ugi or Passerini reactions. These reactions could provide rapid access to a diverse range of highly functionalized molecules. However, the scientific literature lacks any reports on the successful application of this compound in any multi-component reaction.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Methoxy-3-nitroisonicotinic acid in solution. Both ¹H and ¹³C NMR spectra would provide critical information about the connectivity and chemical environment of the atoms within the molecule.

In a ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear as distinct signals. The proton at the 5-position and the proton at the 6-position would likely resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group. The methoxy group itself would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its presence could be confirmed by D₂O exchange.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found significantly downfield. The carbon atoms of the pyridine ring would have their resonances spread over the aromatic region, with the carbon bearing the nitro group and the carbon bearing the methoxy group showing characteristic shifts due to the strong electronic effects of these substituents. The carbon of the methoxy group would resonate in the upfield region.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), would be employed to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra. soton.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H5 | 8.0 - 8.5 | - |

| H6 | 8.8 - 9.2 | - |

| OCH₃ | 3.9 - 4.1 | 53 - 56 |

| COOH | > 10 (broad) | - |

| C2 | - | 160 - 165 |

| C3 | - | 145 - 150 |

| C4 | - | 148 - 153 |

| C5 | - | 115 - 120 |

| C6 | - | 150 - 155 |

Note: The predicted chemical shifts are estimates based on the analysis of similar structures and the known effects of the functional groups.

Mass Spectrometry (MS) Fragmentation Pathways and Exact Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its elemental formula (C₇H₆N₂O₅).

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. The fragmentation of the molecular ion would be expected to proceed through characteristic pathways dictated by the functional groups present. Common fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃), the nitro group (•NO₂), and the carboxylic acid group (•COOH), or neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂). The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 198 | [M]⁺ |

| 181 | [M - OH]⁺ |

| 167 | [M - OCH₃]⁺ |

| 152 | [M - NO₂]⁺ |

| 153 | [M - COOH]⁺ |

Note: The m/z values are based on the expected fragmentation of the parent molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

The IR spectrum would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to strong absorptions around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. chemicalbook.com Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the symmetric vibrations of the nitro group and the aromatic ring stretching modes are typically strong and well-defined.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 |

| Nitro Group | Asymmetric N-O stretch | 1520 - 1560 |

| Nitro Group | Symmetric N-O stretch | 1340 - 1380 |

| Methoxy Group | Asymmetric C-O stretch | 1250 - 1300 |

| Methoxy Group | Symmetric C-O stretch | 1000 - 1050 |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid group.

A single crystal of sufficient quality would be required for this analysis. The resulting crystal structure would confirm the planar nature of the pyridine ring and show the relative orientations of the methoxy, nitro, and carboxylic acid substituents. As of the latest available information, a crystal structure for this compound has not been deposited in public databases. However, analysis of related structures, such as nitrito bridged Mn(III) dinuclear compounds, demonstrates the power of this technique in defining molecular geometry and intermolecular interactions. chemicalbook.com

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, through esterification with a chiral alcohol, chiroptical spectroscopy would become a critical tool for their characterization. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are sensitive to the three-dimensional arrangement of atoms in chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric purity of a sample. Furthermore, with the aid of computational methods, the experimental CD spectrum can be compared to theoretical spectra to determine the absolute configuration of the chiral centers. The development of processes for producing chiral propionic acid derivatives highlights the industrial relevance of stereochemical control and analysis.

Theoretical and Computational Chemistry of 2 Methoxy 3 Nitroisonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-methoxy-3-nitroisonicotinic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide fundamental insights into its geometry and electronic properties. nih.govnih.gov

The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring would create a complex electronic environment. DFT can be used to calculate various electronic properties that describe the molecule's reactivity.

| Descriptor | Formula | Predicted Significance for this compound |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. The competing electronic effects of the nitro and methoxy groups would influence this value. |

| Ionization Potential (IP) | -EHOMO | Indicates the energy required to remove an electron. The electron-withdrawing nitro group would likely lead to a higher ionization potential compared to unsubstituted isonicotinic acid. |

| Electron Affinity (EA) | -ELUMO | Represents the energy released upon adding an electron. The nitro group would significantly increase the electron affinity, making the molecule a better electron acceptor. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A lower hardness value indicates higher reactivity. epstem.net |

| Global Softness (S) | 1 / (2η) | The inverse of hardness, a higher softness value corresponds to higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. The presence of the nitro group is expected to result in a high electrophilicity index. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

This table presents theoretical descriptors and their general significance. Actual values would require specific DFT calculations.

Furthermore, the molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. nih.gov For this compound, the MEP would likely show a highly negative potential around the nitro group and the carboxylic acid oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. nih.gov

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling techniques are essential for exploring the conformational landscape of this compound.

The primary focus of a conformational analysis would be the rotation around the C-O bond of the methoxy group and the C-C bond connecting the carboxylic acid to the pyridine ring. Different orientations of these groups relative to the pyridine ring would result in various conformers with different energies. Computational studies on related substituted pyridines have shown that the relative orientation of substituents can significantly impact molecular stability. mdpi.comcsbsju.edu

A systematic conformational search, followed by geometry optimization and energy calculation for each unique conformer, would identify the most stable, low-energy conformations. nih.gov The energy differences between conformers, often expressed as relative Gibbs free energies, would indicate the population of each conformer at a given temperature. For instance, studies on isonicotinic acid N-oxide have identified multiple stable conformers through computational methods. nih.gov

The planarity of the pyridine ring and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring or an oxygen of the nitro group would also be critical aspects to investigate. csbsju.edu

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for understanding the step-by-step mechanisms of chemical reactions. For this compound, these calculations could elucidate the pathways of its synthesis or its subsequent reactions.

For example, the nitration of a methoxy-isonicotinic acid precursor is a key synthetic step. Computational studies on the nitration of pyridine derivatives have shown that these reactions proceed through a polar, stepwise mechanism involving the formation of a tetrahedral intermediate. rsc.org The position of nitration is influenced by the directing effects of the existing substituents. The methoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The final substitution pattern would depend on the relative strengths of these directing effects and the reaction conditions.

Quantum chemical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. The activation energies calculated for different pathways would predict the most likely reaction products, providing a theoretical basis for optimizing synthetic routes. rsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, aiding in the structural characterization of novel compounds. For this compound, these predictions would be a valuable tool for interpreting experimental spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the 1H and 13C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. The chemical shifts would be influenced by the electronic environment of each nucleus, with the electron-withdrawing nitro group and the electron-donating methoxy group causing characteristic shifts in the positions of the pyridine ring protons and carbons. youtube.comresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.govnih.gov These computed spectra, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific functional groups and molecular motions. For this compound, characteristic peaks for the carboxylic acid C=O and O-H stretches, the nitro group N-O stretches, the methoxy group C-O stretch, and the pyridine ring vibrations would be predicted.

| Vibrational Mode | Predicted Wavenumber Range (cm-1) | Notes |

| O-H stretch (carboxylic acid) | 3200-2500 | Broad, due to hydrogen bonding. |

| C-H stretch (aromatic) | 3100-3000 | |

| C-H stretch (methoxy) | 2950-2850 | |

| C=O stretch (carboxylic acid) | 1725-1700 | |

| C=C, C=N stretch (pyridine ring) | 1600-1450 | Multiple bands expected. |

| Asymmetric NO2 stretch | 1550-1500 | Strong intensity. |

| Symmetric NO2 stretch | 1350-1300 | Strong intensity. |

| C-O stretch (methoxy) | 1275-1200 |

This table provides general, expected ranges for vibrational frequencies. Precise values are obtained from specific calculations.

Chemoinformatic Approaches for Scaffold Prioritization and Library Design

Chemoinformatics employs computational methods to analyze and manage large sets of chemical data. The this compound scaffold can serve as a starting point for the design of chemical libraries for drug discovery or materials science applications. nih.govnih.govnih.gov

By defining points of structural variation on the parent molecule (e.g., modifying the methoxy group, changing the position of the nitro group, or creating derivatives of the carboxylic acid), a virtual library of related compounds can be generated. Chemoinformatic tools can then be used to calculate a wide range of molecular descriptors for each compound in the library, such as molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors.

This data can be used to assess the "drug-likeness" of the library members, filtering out compounds with undesirable properties. Furthermore, diversity analysis can ensure that the designed library covers a broad region of chemical space, increasing the chances of identifying active compounds. Such computational pre-screening saves significant time and resources compared to synthesizing and testing every possible derivative. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov While developing a QSAR model requires experimental activity data for a set of related molecules, the theoretical aspects focus on the selection and calculation of relevant molecular descriptors.

For a series of derivatives of this compound, a QSAR study would involve calculating a wide array of descriptors, which can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and 2D pharmacophore descriptors.

3D Descriptors: van der Waals volume, surface area, and other steric descriptors.

Quantum Chemical Descriptors: HOMO and LUMO energies, dipole moment, atomic charges, and other electronic parameters obtained from calculations as described in section 7.1. nih.gov

Once these descriptors are calculated for a training set of molecules with known activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The resulting equation can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. The theoretical focus remains on identifying the key structural features (represented by the descriptors) that govern the activity of the molecules.

Future Prospects and Emerging Research Areas

Integration into Automated Synthesis Platforms

The demand for rapid, efficient, and high-throughput chemical synthesis has propelled the development of automated platforms. Integrating the synthesis of 2-methoxy-3-nitroisonicotinic acid and its derivatives into such systems is a logical and promising future step. These platforms offer unparalleled precision, reduce manual intervention, and can accelerate the discovery of new molecules.

A pertinent case study is the fully automated synthesis of [¹⁸F]nifene, a radiotracer for PET imaging, which starts from a structurally related nitro-pyridine precursor. amazonaws.com This process, conducted on a commercial synthesis module like the IBA Synthera®, demonstrates a single-step, simplified procedure without manual intervention. amazonaws.com By adapting such methodologies, the synthesis of derivatives of this compound could be similarly automated. This would be particularly advantageous for creating libraries of related compounds for screening purposes or for producing radiolabeled versions for molecular imaging studies.

The automated process for a related compound involved key steps that could be adapted, such as the initial drying of reagents, the nucleophilic substitution reaction at a controlled temperature, and subsequent deprotection steps, all performed within a self-contained fluidic processor. amazonaws.com

Table 1: Exemplar Parameters for Automated Synthesis of a Related Radiotracer

| Parameter | Details | Source |

| Platform | IBA Synthera® with Integrated Fluidic Processor (IFP) | amazonaws.com |

| Precursor | Boc-nitronifene (a nitro-pyridine derivative) | amazonaws.com |

| Key Reagent | [¹⁸F]Fluoride | amazonaws.com |

| Deprotection Agent | 20% Trifluoroacetic Acid (TFA) | amazonaws.com |

| Process | Simplified single-step process omitting solvent extraction | amazonaws.com |

| Total Synthesis Time | ~1 hour 40 minutes | amazonaws.com |

| Outcome | High-purity radiolabeled product suitable for injection | amazonaws.com |

Adapting these principles to this compound would facilitate its use in high-throughput screening and accelerate research into its applications.

Exploration of Novel Reactivity Patterns

The chemical versatility of this compound is largely untapped. The interplay between its electron-donating methoxy (B1213986) group, electron-withdrawing nitro group, and the acidic carboxyl function on the electron-deficient pyridine (B92270) ring suggests a rich and complex reactivity profile awaiting exploration.

Future research could focus on:

Selective Reductions: The nitro group is a prime target for reduction to an amino group, which would yield 2-amino-3-methoxyisonicotinic acid. This transformation opens up a vast array of subsequent reactions, such as diazotization and coupling or amide bond formation. The challenge and opportunity lie in achieving this reduction selectively without affecting the carboxylic acid. Metallic reduction using agents like iron, tin, or zinc in an acidic medium has been successfully used for related compounds like 2-amino-3-nitro-6-methoxypyridine. google.com

Nucleophilic Aromatic Substitution (SNAr): The methoxy group, while generally a poor leaving group, can be substituted under specific conditions, particularly given the activating effect of the nitro group. Investigating its displacement by various nucleophiles could lead to a new class of 3-nitroisonicotinic acid derivatives with diverse functionalities.

Decarboxylation and Functionalization: Exploring novel decarboxylation reactions could provide a route to 2-methoxy-3-nitropyridine (B1295690), a fundamental building block. Furthermore, the carboxylic acid group itself is a handle for creating esters, amides, and other acid derivatives, each with potentially unique properties.

Reactions at the Pyridine Ring: The electronic nature of the ring, influenced by three distinct substituents, could lead to unusual reactivity patterns in electrophilic or nucleophilic additions or in metal-catalyzed cross-coupling reactions at the C5 and C6 positions.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, relies on non-covalent interactions to form larger, organized structures. The functional groups on this compound make it an excellent candidate for designing complex molecular architectures.

The molecule possesses multiple sites for hydrogen bonding: the carboxylic acid (donor and acceptor), the nitro group (acceptor), the methoxy group (acceptor), and the pyridine nitrogen (acceptor). This multifunctionality can be exploited to direct the self-assembly of molecules into predictable and stable patterns. A study on the related compound 2-methoxybenzohydroxamic acid revealed the formation of intricate two-dimensional networks through N—H⋯O and O—H⋯O hydrogen bonds, supplemented by π–π stacking interactions. researchgate.net It is highly probable that this compound could form similar, if not more complex, supramolecular aggregates.

Furthermore, its defined structure and electronic properties make it an attractive "guest" molecule for "host" macrocycles like cyclodextrins, calixarenes, or cucurbiturils. thno.org Encapsulation within a host molecule could significantly alter its physical properties, such as solubility and stability, and could be used to:

Develop controlled-release systems.

Create sensitive chemical sensors, where binding of the guest molecule by a host triggers a detectable signal.

Protect the molecule from degradation in specific environments.

Table 2: Potential Supramolecular Interactions of this compound

| Functional Group | Potential Interaction | Role |

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Donor (O-H), Acceptor (C=O) |

| Nitro Group (-NO₂) | Hydrogen Bonding, Dipole-Dipole | Acceptor |

| Methoxy Group (-OCH₃) | Hydrogen Bonding | Acceptor |

| Pyridine Ring | π–π Stacking, C-H···O Interactions | Stacking, Weak H-Bonding |

Development of Environmentally Benign Synthetic Routes

Modern organic synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. nih.gov Future research on this compound should prioritize the development of synthetic routes that are safer, more efficient, and produce less waste.

Traditional nitration reactions, for example, often use a harsh mixture of concentrated sulfuric and nitric acids. google.com Greener alternatives could include:

Solid Acid Catalysts: Using recyclable solid acid catalysts like zeolites or ion-exchange resins could replace corrosive and difficult-to-handle liquid acids, simplifying workup and reducing waste. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in shorter times, thereby reducing energy consumption. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and consistency. This method has been shown to produce high yields and purity for related nitro-aromatic compounds.

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly options, such as water, alcohols, or ionic liquids, is a core principle of green chemistry. nih.gov

A patent for the synthesis of 2-nitro-3-methylbenzoic acid highlights a method using only nitric acid at low temperatures, which is presented as a more environmentally friendly approach with high selectivity. google.com Adopting similar strategies could significantly improve the sustainability of producing this compound.

Computational Design of New this compound Derived Molecules

Computational chemistry provides powerful tools for predicting molecular properties and designing new molecules in silico before undertaking costly and time-consuming laboratory synthesis. Applying these methods to this compound could rapidly advance its development.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This can help in understanding its chemical behavior and identifying the most likely sites for reaction.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict how derivatives of the parent molecule would bind to the target's active site. This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By creating a QSAR model for derivatives of this compound, researchers could predict the activity of new, unsynthesized molecules and prioritize the design of compounds with enhanced potency.

These computational tools can guide the rational design of new molecules with tailored properties, such as improved binding affinity, better selectivity, or more favorable pharmacokinetic profiles, thereby streamlining the discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.